Imidazo[5,1-a]isoquinoline
Overview
Description
Imidazo[5,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and an isoquinoline ring. This structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. The compound is known for its stability and potential use in organic electronics, pharmaceuticals, and as a building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[5,1-a]isoquinoline can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzylamine with 2-bromoacetophenone, followed by cyclization under basic conditions. Another method includes the use of a palladium-catalyzed cross-coupling reaction between 2-bromoisoquinoline and imidazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Imidazo[5,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Imidazo[5,1-a]isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for imaging biological systems.
Medicine: Investigated for its potential as an anticancer agent, antiviral compound, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties
Mechanism of Action
The mechanism of action of imidazo[5,1-a]isoquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit kinases involved in cancer cell proliferation or act as an antagonist to neurotransmitter receptors in neurological disorders. The molecular targets and pathways involved include protein kinases, G-protein coupled receptors, and ion channels .
Comparison with Similar Compounds
Imidazo[1,5-a]quinoline: Known for its use in antiviral and anticancer research.
Imidazo[1,2-a]pyridine: Utilized in the development of pharmaceuticals and agrochemicals.
Benzo[4,5]imidazo[2,1-a]isoquinoline: Exhibits broad biological activity and is used in the study of enzyme inhibition and as a potential anticancer agent
Uniqueness: Imidazo[5,1-a]isoquinoline is unique due to its specific ring fusion, which imparts distinct electronic properties and stability. This makes it particularly valuable in optoelectronic applications and as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
imidazo[5,1-a]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-9(3-1)5-6-13-8-12-7-11(10)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVXICQEZRMZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482063 | |
Record name | Imidazo[5,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234-61-7 | |
Record name | Imidazo[5,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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